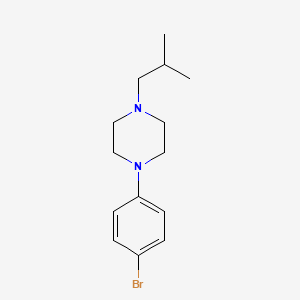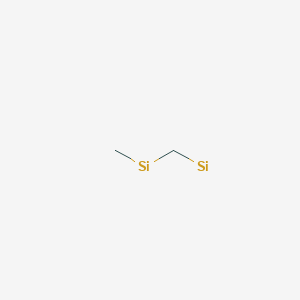
Silane,methyl(silylmethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, methyl(silylmethyl)-(9CI), also known as Methylsilane, is an organosilicon compound with the formula CH3SiH3 . It is a colorless gas that ignites in air . It can be prepared by reduction of methyltrichlorosilane with lithium aluminium hydride . It has been investigated as a precursor to silicon carbide .
Synthesis Analysis
Methylsilane can be synthesized by the reduction of methyltrichlorosilane with lithium aluminium hydride . Another method involves an arenium-ion-catalysed halodealkylation that effectively converts Me4Si and related quaternary silanes into a diverse range of functionalized derivatives . The reaction uses an alkyl halide and an arene (co)solvent .Molecular Structure Analysis
The molecular structure of Methylsilane is CH3SiH3 . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Methylsilane undergoes various chemical reactions. For instance, it can undergo ionization energy determinations, appearance energy determinations, and de-protonation reactions . It has also been the subject of extensive theoretical analysis .Physical and Chemical Properties Analysis
Methylsilane is a colorless gas with a density of 0.628 g cm−3 . It has a melting point of −157 °C and a boiling point of −57 °C . It is also known to ignite in air .Scientific Research Applications
Dentistry and Composite Materials
Silane coupling agents are pivotal in dentistry for enhancing the adhesion between resin composites and various dental restorative materials, including silica-based or silica-coated indirect restorative materials. They play a critical role in dental applications by promoting adhesion through chemical bonding, which is crucial for the longevity and durability of dental restorations. However, the bond strength may degrade over time in the wet oral environment, presenting a challenge for achieving long-term durability (Matinlinna, Lung, & Tsoi, 2018; Matinlinna & Vallittu, 2007).
Surface Treatments and Coatings
Silanes have been extensively used for surface treatments and coatings to enhance properties such as hydrophobicity, durability, and biocompatibility. These applications are vital in various fields, including biomaterials for implants, where silane coatings are investigated for their potential to improve biocorrosion resistance, protein adsorption, cell viability, and antimicrobial properties. The effectiveness of silane-based coatings and the mechanisms by which they enhance material properties are subjects of ongoing research (Somasundaram, 2018).
Organosilane Applications in Material Science
Organosilanes serve as adhesion promoters across a broad spectrum of materials, enhancing the bond strength between dissimilar materials. Their application extends beyond dentistry to include coatings, adhesives, and composites. The versatility of organosilanes stems from their ability to form covalent bonds with both organic and inorganic materials, thus improving the interface adhesion and mechanical properties of composites (Walker, 1991).
Environmental and Catalysis Applications
Silanes have also found applications in environmental science and catalysis. For example, silica derived from rice husk has been used for immobilizing transition metals and organic moieties, with organofunctional silanes playing a crucial role in these processes. These modified silica materials have demonstrated significant catalytic potential in various reactions, highlighting the versatility of silane chemistry in facilitating environmental and catalytic applications (Adam, Appaturi, & Iqbal, 2012).
Safety and Hazards
Future Directions
Methylsilane has been investigated as a precursor to silicon carbide . It has also been the subject of extensive theoretical analysis . Future research may focus on its potential applications in various industries.
Relevant Papers The relevant papers retrieved provide valuable information about Methylsilane. For instance, one paper discusses an arenium-ion-catalysed halodealkylation that effectively converts Me4Si and related quaternary silanes into a diverse range of functionalized derivatives . Another paper provides detailed information about the physical and chemical properties of Methylsilane .
Mechanism of Action
Target of Action
Silane, Methyl(silylmethyl)-(9CI) is a complex compound with a molecular weight of 46.1438 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
For instance, some silanes can efficiently hydrosilate benzaldimines and ketimines
Biochemical Pathways
It is known that some silanes can participate in reactions involving benzaldimines and ketimines . The downstream effects of these reactions would depend on the specific context and conditions.
Properties
InChI |
InChI=1S/C2H5Si2/c1-4-2-3/h2H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUJAXHXTYGXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]C[Si] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
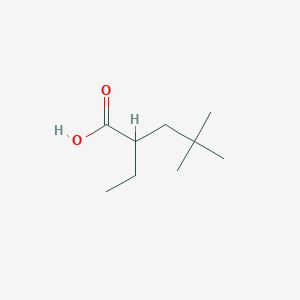
![N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine](/img/structure/B3149724.png)
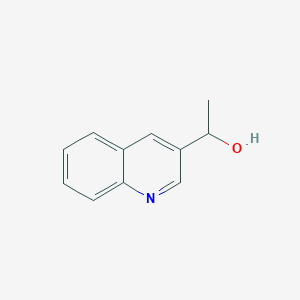
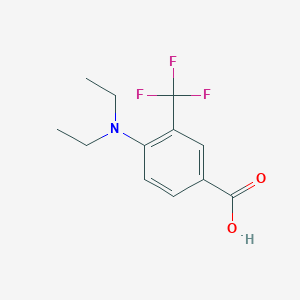
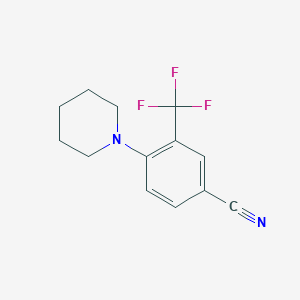
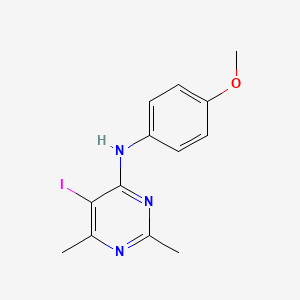
![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)
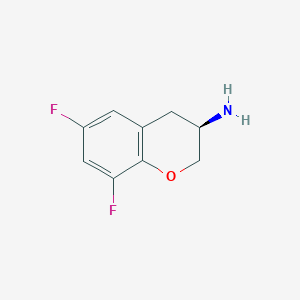
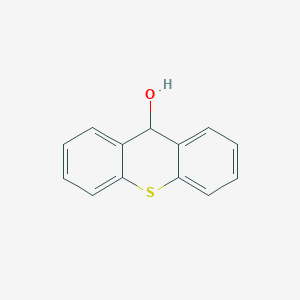
![1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one](/img/structure/B3149783.png)
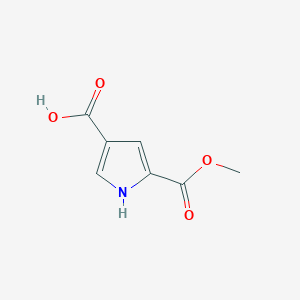
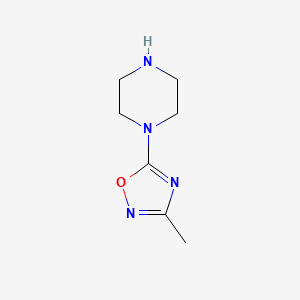
![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149797.png)
